(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one
Overview
Description
(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one is a natural product found in Alpinia hainanensis and Curcuma comosa with data available.
Biological Activity
(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as DHH (Diarylheptanoid), is a compound derived from various plant sources, particularly the rhizomes of Alpinia nutans and Curcuma comosa. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant properties, anticancer effects, and potential modulation of multidrug resistance (MDR) in cancer cells.
- Molecular Formula : CHO
- Molecular Weight : 280.36 g/mol
- CAS Number : 87095-74-7
- Solubility : Soluble in DMSO (22.5 mg/mL), chloroform, dichloromethane, ethyl acetate, and acetone .
Antioxidant Activity
DHH exhibits significant antioxidant activity, which is critical for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that DHH can effectively reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress .
Cytotoxicity Studies
DHH has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving K562 leukemia cells (both drug-resistant and sensitive strains), DHH demonstrated an IC value of 55.6 µM against drug-resistant K562/ADR cells. This concentration was effective in suppressing cell proliferation without inducing significant cell death .
Modulation of Multidrug Resistance
One of the notable findings regarding DHH is its ability to modulate the MDR phenotype in cancer cells. In K562/ADR cells, DHH was shown to enhance the accumulation of doxorubicin (Dox), a common chemotherapeutic agent, thereby reversing the MDR associated with these cells. The increase in Dox accumulation suggests that DHH may inhibit the P-glycoprotein (P-gp) efflux pump, which is often responsible for drug resistance in cancer therapies .
Apoptosis Induction
Co-treatment with DHH and other chemotherapeutic agents resulted in increased apoptosis rates compared to treatments with the agents alone. Specifically, apoptotic populations were significantly higher when DHH was combined with THP (another chemotherapeutic), indicating that DHH may enhance the efficacy of existing cancer treatments by promoting apoptotic pathways .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of DHH:
- In Vitro Studies : Research has demonstrated that DHH can inhibit cell viability in various cancer types while also reducing the expression of proteins associated with drug resistance.
- In Vivo Studies : Although primarily studied in vitro, preliminary animal studies suggest that DHH could be effective in reducing tumor growth and enhancing the effects of conventional chemotherapy agents.
- Clinical Implications : Further pharmacokinetic studies are necessary to determine appropriate dosing regimens for potential clinical applications.
Summary Table of Biological Activities
Properties
IUPAC Name |
(E,5R)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGOKAKPXXESR-YLZCUGDYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C[C@H](/C=C/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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